molecular formula C9H17ClO2S B15259239 (3-Ethylcyclohexyl)methanesulfonyl chloride

(3-Ethylcyclohexyl)methanesulfonyl chloride

Cat. No.: B15259239
M. Wt: 224.75 g/mol
InChI Key: IBTVRYNJQFVRAL-UHFFFAOYSA-N
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Description

(3-Ethylcyclohexyl)methanesulfonyl chloride is a specialized organic compound with the molecular formula C9H17ClO2S and a molecular weight of 208.75 g/mol . This reagent belongs to the class of alkanesulfonyl chlorides, which are highly valuable in synthetic and medicinal chemistry as versatile intermediates . Its structure features a cyclohexane ring substituted with an ethyl group and a methanesulfonyl chloride (-SO2Cl) moiety, making it a reactive electrophile. The primary research application of this compound is as a sulfonylating agent. It is commonly used to convert alcohols into their corresponding mesylate esters, which are excellent leaving groups in nucleophilic substitution reactions, including SN2 displacements, to install other functional groups . Furthermore, it is a crucial precursor for synthesizing sulfonamides by reacting with primary or secondary amines . Sulfonamides are a prominent pharmacophore found in many pharmaceutical agents, including anticonvulsants and enzyme inhibitors . The cyclohexyl ring with an ethyl substituent may impart significant steric bulk and lipophilicity to the molecule, which can be exploited to influence the pharmacokinetic properties of final target molecules in drug discovery research. As a reactive sulfonyl chloride, it should be handled with care. It is moisture-sensitive and typically requires storage at room temperature . This product is intended for research purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H17ClO2S

Molecular Weight

224.75 g/mol

IUPAC Name

(3-ethylcyclohexyl)methanesulfonyl chloride

InChI

InChI=1S/C9H17ClO2S/c1-2-8-4-3-5-9(6-8)7-13(10,11)12/h8-9H,2-7H2,1H3

InChI Key

IBTVRYNJQFVRAL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylcyclohexyl)methanesulfonyl chloride typically involves the reaction of (3-ethylcyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Formation of Methanesulfonates

Reaction Mechanism :
(3-Ethylcyclohexyl)methanesulfonyl chloride reacts with alcohols to form methanesulfonates, a process facilitated by a non-nucleophilic base (e.g., pyridine). The reaction proceeds via an E1cb elimination mechanism , generating a transient sulfene intermediate (CH₂=SO₂) before nucleophilic attack by the alcohol . This intermediate is highly reactive and can undergo cycloadditions or rearrangements under specific conditions.

Key Features :

  • Reagents : Alcohols (ROH), bases (e.g., pyridine).

  • Conditions : Room temperature, anhydrous conditions.

  • Product : (3-Ethylcyclohexyl)methanesulfonate esters.

  • Applications : Sulfonates serve as intermediates in substitution, elimination, or reduction reactions .

Formation of Methanesulfonamides

Reaction Mechanism :
The compound reacts with amines (RNH₂) to form methanesulfonamides. This occurs via electrophilic substitution , where the sulfur atom in the sulfonyl chloride group acts as an electrophile, attracting nucleophilic attack by the amine. The reaction releases hydrochloric acid (HCl) as a byproduct, often neutralized by a base (e.g., pyridine) .

Key Features :

  • Reagents : Amines (R-NH₂), bases (e.g., pyridine).

  • Conditions : Room temperature, anhydrous conditions.

  • Product : (3-Ethylcyclohexyl)methanesulfonamide.

  • Stability : Methanesulfonamides are resistant to hydrolysis and serve as stable protecting groups for amines .

Elimination to Generate Sulfene

Reaction Mechanism :
Under basic conditions (e.g., triethylamine), this compound undergoes elimination to form sulfene (CH₂=SO₂). This reactive intermediate can participate in cycloaddition reactions, forming heterocycles such as sultones when reacted with α-hydroxyketones .

Key Features :

  • Reagents : Bases (e.g., triethylamine).

  • Conditions : Elevated temperatures.

  • Product : Sulfene intermediates or heterocycles.

  • Applications : Synthesis of five-membered sultones and other sulfur-containing rings .

Comparison of Key Reactions

Reaction TypeReagents/ConditionsProductMechanism
Methanesulfonate FormationAlcohols, pyridine, RT(3-Ethylcyclohexyl)methanesulfonateE1cb elimination → sulfene intermediate
Methanesulfonamide FormationAmines, pyridine, RT(3-Ethylcyclohexyl)methanesulfonamideElectrophilic substitution
Sulfene GenerationBases (e.g., triethylamine), heatSulfene intermediatesElimination

Research Insights

  • Steric Effects : The ethyl substituent on the cyclohexane ring influences steric hindrance, potentially altering reaction rates compared to simpler sulfonating agents.

  • Nucleophilic Reactivity : The compound’s reactivity is enhanced by the electron-withdrawing sulfonyl group, making the sulfur atom highly electrophilic .

  • Industrial Applications : Its ability to form stable sulfonamides and sulfonates positions it as a versatile reagent in drug synthesis and functional group transformations .

Mechanism of Action

The mechanism of action of (3-Ethylcyclohexyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions often proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Physicochemical Properties

The table below compares key properties of (3-Ethylcyclohexyl)methanesulfonyl chloride with structurally related sulfonyl chlorides, based on available evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Reactivity Class
Methanesulfonyl chloride CH₃SO₂Cl 114.56 ~160 (est.) 1.48 Highly reactive
Trifluoromethanesulfonyl chloride CF₃SO₂Cl 168.52 29–32 1.583 Highly reactive
p-Toluenesulfonyl chloride C₇H₇ClO₂S 190.65 146–148 1.24 Moderately reactive
Benzenesulfonyl chloride C₆H₅ClO₂S 176.62 120–125 1.38 Moderately reactive
This compound C₉H₁₇ClO₂S 232.75 (est.) ~200–220 (est.) ~1.10–1.30 (est.) Moderate to high reactivity

Notes:

  • Molecular weight : The cyclohexyl-ethyl substituent increases molecular weight compared to simpler aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) .
  • Boiling point : Estimated to be higher than aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride) due to increased steric bulk and reduced volatility .
  • Reactivity : Expected to exhibit moderate reactivity, influenced by steric hindrance from the cyclohexyl group. This contrasts with highly reactive aliphatic derivatives (e.g., methanesulfonyl chloride) and less reactive aromatic analogs (e.g., p-toluenesulfonyl chloride) .
Hydrolysis and Stability
  • Highly reactive sulfonyl chlorides (e.g., methanesulfonyl chloride, trifluoromethanesulfonyl chloride): Rapidly hydrolyzed in aqueous NaOH at room temperature (>99.98% destruction efficiency) .
  • Moderately reactive sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride): Require prolonged stirring or refluxing with NaOH for complete hydrolysis .
  • This compound : Likely requires intermediate reaction conditions due to steric effects, though exact data are unavailable.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (3-Ethylcyclohexyl)methanesulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile or neoprene gloves (JIS T 8116 standard), chemical safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact. Use a gas mask for organic vapors (JIS T 8152) to avoid inhalation .
  • Ventilation : Employ local exhaust ventilation to minimize vapor accumulation. Ensure fume hoods are used for open handling .
  • Emergency Response : In case of skin contact, immediately rinse with water for 15+ minutes and remove contaminated clothing. For eye exposure, flush with water for 10+ minutes and seek medical aid .

Q. How should this compound be stored to prevent degradation or hazardous reactions?

  • Methodological Answer :

  • Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) at room temperature (15–25°C) in a cool, dark, and well-ventilated area .
  • Incompatible Materials : Isolate from strong oxidizers (e.g., peroxides, chlorates) to avoid exothermic reactions or gas release .
  • Secondary Containment : Use spill trays to contain leaks and prevent environmental contamination .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the cyclohexyl ring and sulfonyl chloride group .
  • LC-MS : Monitor purity via reverse-phase HPLC coupled with ESI-MS to detect impurities (e.g., hydrolysis products like sulfonic acids) .
  • FT-IR : Identify characteristic S=O stretching vibrations (~1350–1160 cm1^{-1}) and C-Cl bonds (~750 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?

  • Methodological Answer :

  • Precursor Selection : Start with (3-ethylcyclohexyl)methanol and react with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane at 0–5°C to minimize side reactions (e.g., sulfonic acid formation) .
  • Catalysis : Use triethylamine (TEA) as a base to scavenge HCl, accelerating the reaction. Monitor progress via TLC (hexane:ethyl acetate, 3:1) .
  • Yield Enhancement : Purify via flash chromatography (silica gel, gradient elution) to isolate the product in >85% yield .

Q. What mechanisms underlie the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electrophilic Sulfonyl Group : The sulfonyl chloride acts as an electrophile, reacting with amines (e.g., anilines) to form sulfonamides. Kinetic studies show second-order dependence on amine concentration .
  • Steric Effects : The 3-ethylcyclohexyl group introduces steric hindrance, slowing reactions with bulky nucleophiles. Computational modeling (DFT) can predict reaction barriers .

Q. How can thermal decomposition products of this compound be identified and mitigated during high-temperature reactions?

  • Methodological Answer :

  • Decomposition Analysis : Use thermogravimetric analysis (TGA) coupled with GC-MS to detect volatile byproducts (e.g., SO2_2, HCl) above 150°C .
  • Mitigation Strategies : Conduct reactions under inert atmospheres (N2_2) and add scavengers (e.g., molecular sieves) to absorb HCl .

Q. What strategies are effective in resolving contradictions in reported biological activity data for sulfonyl chloride derivatives?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols (e.g., IC50_{50} determination with triplicate runs) .
  • Metabolite Profiling : Use LC-HRMS to identify hydrolysis metabolites that may confound activity readings .

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